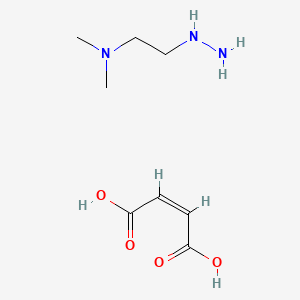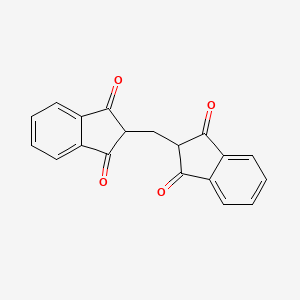
2,2'-Methanediylbis(1h-indene-1,3(2h)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is an organic compound characterized by its unique structure, which includes two indene-1,3-dione units connected by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) typically involves the condensation of indene-1,3-dione with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indene-1,3-dione units.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Indene-1,3-dione: A precursor to 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione), sharing a similar core structure.
Bis(indene-1,3-dione) derivatives: Compounds with similar structural motifs but different substituents or linkages.
Uniqueness: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is unique due to its methylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indene-1,3-dione derivatives and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
22135-01-9 |
|---|---|
Molekularformel |
C19H12O4 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
2-[(1,3-dioxoinden-2-yl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C19H12O4/c20-16-10-5-1-2-6-11(10)17(21)14(16)9-15-18(22)12-7-3-4-8-13(12)19(15)23/h1-8,14-15H,9H2 |
InChI-Schlüssel |
ZRAQYCLYTPWCIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)CC3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


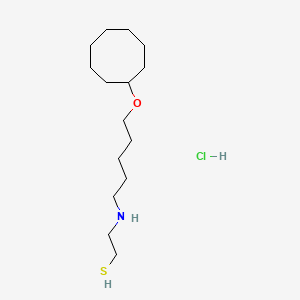


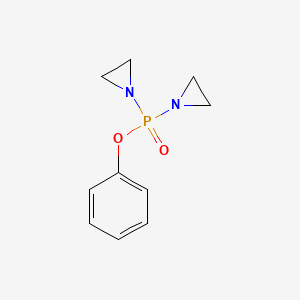

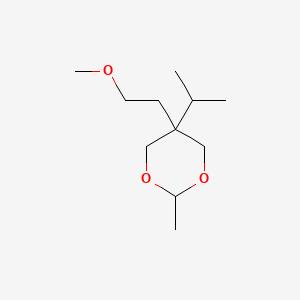
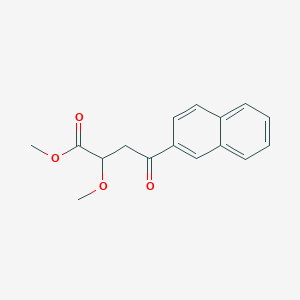
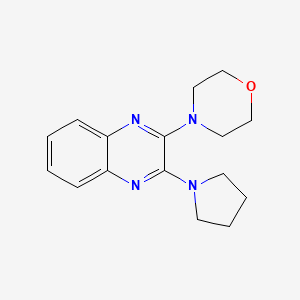

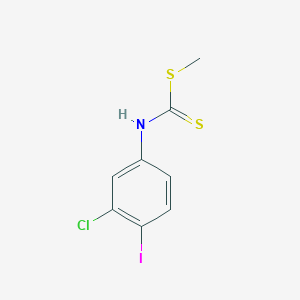


![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
